molecular formula C19H24O3 B5170310 4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene

4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene

Cat. No. B5170310
M. Wt: 300.4 g/mol
InChI Key: BZNKWOCFAUFBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as GW 501516, it is a selective androgen receptor modulator (SARM) that has been shown to have beneficial effects on metabolism and endurance.

Mechanism of Action

The mechanism of action of 4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene involves the activation of PPAR-delta, a nuclear receptor that regulates lipid metabolism. It has been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to increased energy production and improved endurance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene include increased energy production, improved endurance, and the activation of genes involved in fatty acid oxidation and mitochondrial biogenesis. It has also been shown to improve muscle function and reduce muscle wasting.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene in lab experiments include its ability to activate PPAR-delta and improve endurance, making it a useful tool for studying metabolism and muscle function. However, its potential side effects and limited availability may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene. One area of interest is its potential as a treatment for muscle wasting diseases. It may also have applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene involves several steps, including the reaction of 4-bromo-1,2-dimethylbenzene with potassium tert-butoxide, followed by the reaction of the resulting product with 3-methoxyphenol and 1-bromo-4-(3-methoxyphenoxy)butane. The final product is obtained after purification using column chromatography.

Scientific Research Applications

The potential therapeutic applications of 4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene have been extensively studied in scientific research. It has been shown to have beneficial effects on metabolism, including the activation of PPAR-delta, a nuclear receptor that regulates lipid metabolism. It has also been shown to increase endurance and improve muscle function, making it a potential treatment for muscle wasting diseases.

properties

IUPAC Name

4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-15-9-10-19(13-16(15)2)22-12-5-4-11-21-18-8-6-7-17(14-18)20-3/h6-10,13-14H,4-5,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNKWOCFAUFBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCOC2=CC=CC(=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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